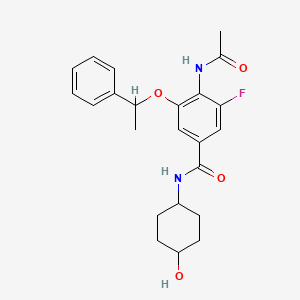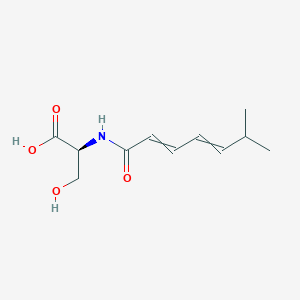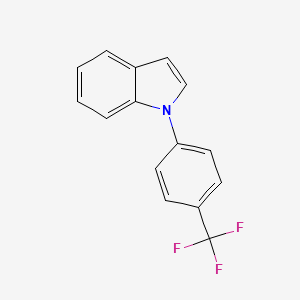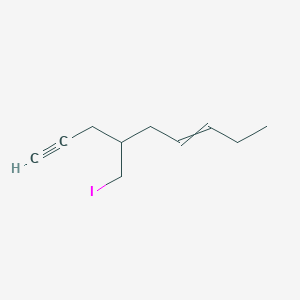
4-(Iodomethyl)non-6-en-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Iodomethyl)non-6-en-1-yne is an organic compound with the molecular formula C10H15I It is characterized by the presence of an iodine atom attached to a methyl group, which is further connected to a non-6-en-1-yne structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)non-6-en-1-yne typically involves the iodination of a precursor compound. One common method is the reaction of 6-nonen-1-yne with iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Iodomethyl)non-6-en-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The alkyne group can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Halogenation: Halogens like bromine or chlorine in the presence of light or a catalyst.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Addition: Formation of dihalides or hydrogenated products.
Oxidation/Reduction: Formation of alcohols, ketones, or alkanes.
Aplicaciones Científicas De Investigación
4-(Iodomethyl)non-6-en-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atom.
Medicine: Explored for its potential use in radiolabeling and imaging studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Iodomethyl)non-6-en-1-yne involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The alkyne group can undergo addition reactions, forming various intermediates and products. These reactions are often initiated by the formation of reactive intermediates, such as radicals or carbocations, which then proceed through well-defined pathways to yield the final products.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Bromomethyl)non-6-en-1-yne
- 4-(Chloromethyl)non-6-en-1-yne
- 4-(Fluoromethyl)non-6-en-1-yne
Uniqueness
4-(Iodomethyl)non-6-en-1-yne is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, providing different reaction pathways and products.
Propiedades
Número CAS |
656234-82-1 |
|---|---|
Fórmula molecular |
C10H15I |
Peso molecular |
262.13 g/mol |
Nombre IUPAC |
4-(iodomethyl)non-6-en-1-yne |
InChI |
InChI=1S/C10H15I/c1-3-5-6-8-10(9-11)7-4-2/h2,5-6,10H,3,7-9H2,1H3 |
Clave InChI |
KIXNINVBBCGCLM-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC(CC#C)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



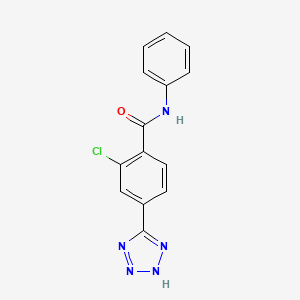
![2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12518444.png)
![3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one](/img/structure/B12518445.png)
![N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518449.png)
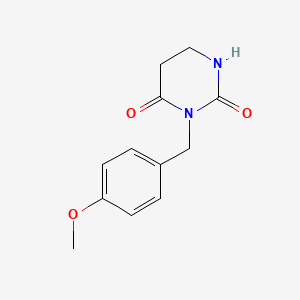

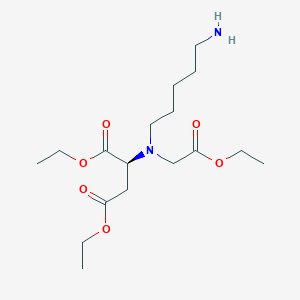
![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12518485.png)
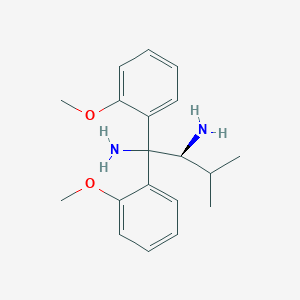
![6-[2-(2-chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12518500.png)
